molecular formula C24H21Cl2N3O7S B12063632 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate

Cat. No.: B12063632
M. Wt: 566.4 g/mol
InChI Key: YZJUOFNRONPAHA-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative with a complex substitution pattern. Its structure includes:

  • A methyl ester at position 3 of the thiophene ring.
  • A 4-methyl substituent at position 2.
  • A 2,4-dichlorophenoxy butanamido group at position 2, featuring a phenoxy ether linkage and a butanamido spacer.
  • A 3-nitrophenyl carbamoyl group at position 3.

The compound’s design suggests applications in medicinal chemistry, possibly as an enzyme inhibitor or receptor modulator, though specific pharmacological data are unavailable in the provided evidence .

Properties

Molecular Formula

C24H21Cl2N3O7S

Molecular Weight

566.4 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H21Cl2N3O7S/c1-13-20(24(32)35-2)23(28-19(30)7-4-10-36-18-9-8-14(25)11-17(18)26)37-21(13)22(31)27-15-5-3-6-16(12-15)29(33)34/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

YZJUOFNRONPAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: The nitrophenyl, dichlorophenoxy, and butanamido groups are introduced through substitution reactions.

    Esterification: The carboxyl group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a receptor and block its activity, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following structurally analogous thiophene carboxylates are analyzed for comparative insights:

Methyl 2-(2,4-Dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 505095-81-8)

  • Key Differences: Position 2 Substituent: Direct 2,4-dichlorobenzamido group (amide linkage) vs. the target compound’s 2,4-dichlorophenoxy butanamido (ether + amide). Position 5 Substituent: 2-ethoxyphenyl carbamoyl (electron-donating ethoxy group) vs. 3-nitrophenyl carbamoyl (electron-withdrawing nitro group).
  • The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects, which could stabilize the molecule or alter binding affinity compared to the ethoxyphenyl analog.

Ethyl 2-((Ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 308831-93-8)

  • Key Differences: Position 2 Substituent: Ethoxycarbonylamino (urethane group) vs. the target’s dichlorophenoxybutanamido. Position 5 Substituent: 4-nitrophenyl vs. 3-nitrophenyl. Ester Group: Ethyl ester vs. methyl ester.
  • Implications :
    • The 4-nitro isomer may exhibit different electronic distribution and steric interactions compared to the 3-nitro isomer, affecting reactivity or target binding.
    • The ethyl ester could marginally increase hydrophobicity but reduce metabolic stability compared to the methyl ester.

Structural and Functional Analysis Table

Property Target Compound Methyl 2-(2,4-Dichlorobenzamido) Analog Ethyl 4-Nitrophenyl Analog Ethyl-5-acetyl Intermediate
Position 2 Substituent 2,4-Dichlorophenoxybutanamido (ether + amide) 2,4-Dichlorobenzamido (amide) Ethoxycarbonylamino (urethane) Methylthiocarbonothioylamino
Position 5 Substituent 3-Nitrophenyl carbamoyl (electron-withdrawing) 2-Ethoxyphenyl carbamoyl (electron-donating) 4-Nitrophenyl Acetyl (non-polar)
Ester Group Methyl Methyl Ethyl Ethyl
Lipophilicity High (phenoxy and nitro groups) Moderate (benzamido) Moderate (ethyl ester) Low (acetyl)
Potential Stability Likely high (electron-withdrawing groups resist oxidation) Moderate Moderate Low (thiol instability)

Biological Activity

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis, biological effects, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including dichlorophenoxy and nitrophenyl moieties. Its structural complexity contributes to its potential biological activity.

Property Details
Molecular FormulaC25H21Cl2N3O7S
Molecular WeightApproximately 549.47 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the thiophene ring, introduction of the dichlorophenoxy group via nucleophilic substitution, and the formation of amide bonds through condensation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Pesticidal Properties : The compound shows potential as a pesticide against various pests in the phyla Arthropoda, Mollusca, and Nematoda due to its structural components that suggest activity against these organisms.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. While specific data on this compound is still emerging, it is hypothesized to share these beneficial effects.
  • Anticancer Potential : The presence of nitrophenyl groups in similar compounds has been associated with anticancer activity. Further studies are required to elucidate its specific mechanisms in cancer treatment.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity and leading to various therapeutic effects.

Case Studies

  • Agricultural Applications : A study demonstrated the effectiveness of similar compounds in controlling pest populations in agricultural settings. The unique structure of this compound suggests it may enhance efficacy compared to traditional pesticides.
  • Medicinal Chemistry : Research into structurally related compounds has shown promising results in anti-inflammatory and anticancer assays. These findings support further exploration into the therapeutic potential of this compound within these domains .

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